2-(Dimethylamino)-2-phenylacetic acid hydrochloride
Description
Historical Context and Discovery
The historical development of 2-(dimethylamino)-2-phenylacetic acid hydrochloride can be traced through the broader evolution of phenylacetic acid derivatives and their functionalization patterns. Phenylacetic acid itself has been recognized as an important structural motif since the early development of organic chemistry, with its occurrence in natural systems and utility as a synthetic intermediate. The systematic investigation of amino-substituted phenylacetic acids gained momentum during the mid-20th century as researchers explored the relationship between structural modifications and biological activity.
The specific compound 2-(dimethylamino)-2-phenylacetic acid represents part of a broader family of phenylglycine-type amino acids that have been extensively studied in natural product chemistry. Research conducted by Al Toma and colleagues demonstrated that phenylglycine-type amino acids occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. This foundational work established the importance of understanding the biosynthetic pathways and structural variations within this compound class.
The development of synthetic methodologies for preparing dimethylamino-substituted phenylacetic acids has evolved significantly over the past several decades. Patent literature from China reveals sophisticated multi-step synthetic approaches that avoid the use of highly flammable reagents while maintaining high product yields exceeding 80 percent. These synthetic advances have been crucial in making the compound more accessible for research and potential commercial applications.
Table 1: Historical Milestones in Phenylacetic Acid Derivative Research
Relevance in Organic Chemistry and Industrial Applications
The significance of this compound in organic chemistry stems from its multifunctional nature and the diverse reactivity patterns exhibited by its constituent functional groups. The compound features a tertiary amine functionality, an aromatic ring system, and a carboxylic acid group, creating opportunities for varied chemical transformations and synthetic applications. The dimethylamino group serves as both a nucleophilic center and a potential site for further functionalization, while the phenyl ring provides aromatic character and opportunities for electrophilic aromatic substitution reactions.
In pharmaceutical synthesis, this compound serves as a valuable intermediate in the preparation of various therapeutic agents. Research has demonstrated its utility in the synthesis of compounds with antihistaminic properties, building upon structural similarities to established pharmaceutical frameworks. The stereochemical aspects of the compound are particularly important, with different enantiomers exhibiting distinct binding affinities and biological activities. Studies have shown that the (R)-enantiomer often demonstrates higher receptor affinity due to spatial alignment with target binding pockets.
The compound's applications extend into materials science, where it contributes to the development of pH-responsive materials that change properties based on environmental conditions. These materials find applications in controlled release systems and smart material technologies. The mechanism underlying this pH responsiveness involves the protonation state of the dimethylamino group, which affects the overall charge distribution and interaction patterns of the molecule.
Table 2: Chemical Properties and Specifications
Industrial applications of this compound encompass both direct use as a synthetic intermediate and incorporation into larger molecular frameworks. The compound's role in pharmaceutical intermediate synthesis has been documented in various patent applications, highlighting methods for large-scale preparation that meet industrial safety and efficiency requirements. These synthetic approaches emphasize the avoidance of hazardous reagents while maintaining high conversion rates and product purity.
The compound also finds application in the synthesis of complex organic molecules where the dimethylamino functionality serves as a directing group for subsequent transformations. Research has shown that the compound can undergo various chemical reactions including oxidation to form corresponding ketones and participation in nucleophilic substitution reactions. These transformation possibilities make it a versatile building block in synthetic organic chemistry.
Research Objectives and Scope
Contemporary research involving this compound focuses on several key areas that reflect both fundamental scientific interest and practical applications. Molecular docking studies have emerged as a significant research direction, with investigations revealing strong binding affinities to various biological targets. These computational approaches provide insights into the compound's potential therapeutic applications and guide the rational design of related structures with enhanced properties.
Synthetic methodology development represents another major research objective, with emphasis on developing more efficient, environmentally friendly, and scalable preparation methods. Recent patent applications describe multi-step synthetic routes that achieve high yields while avoiding the use of toxic or highly flammable reagents. These methodological advances are crucial for both research applications and potential industrial implementation.
Stereochemical investigations constitute a significant portion of current research efforts, particularly focusing on the preparation and characterization of individual enantiomers. Studies have employed chiral high-performance liquid chromatography techniques using specialized columns such as Chiralpak AD-H to achieve enantiomeric separation. The stereochemical purity and absolute configuration of these compounds are critical factors that influence their biological activities and synthetic utility.
Table 3: Current Research Applications and Methodologies
The scope of research also encompasses the development of analytical methods for accurate characterization and purity assessment of the compound and its derivatives. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis provide detailed structural information essential for understanding structure-activity relationships. These analytical approaches are fundamental to ensuring the quality and consistency of synthetic preparations.
Properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXFGONKKDOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58685-78-2 | |
| Record name | 2-(dimethylamino)-2-phenylacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Addition Reaction : Propiophenone reacts with sodium cyanide and dimethylamine in aqueous solvent to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. | Propiophenone, NaCN, dimethylamine, water; controlled temperature | 2-(N,N-dimethylamino)-2-phenylbutyronitrile |
| 2 | Hydrolysis : The nitrile intermediate is hydrolyzed under reflux with sodium hydroxide and water to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. | NaOH, water, reflux conditions | 2-(N,N-dimethylamino)-2-phenylbutyric acid |
| 3 | Esterification : The acid is esterified with ethanol in the presence of sulfuric acid (vitriol oil) under reflux to form the corresponding ester. | Ethanol, H2SO4, reflux | 2-(N,N-dimethylamino)-2-phenylbutyrate ester |
| 4 | Reduction : The ester is reduced using a reductive agent in aqueous medium to obtain 2-(N,N-dimethylamino)-2-phenylbutanol. | Reducing agent (unspecified), water | 2-(N,N-dimethylamino)-2-phenylbutanol |
Note: The hydrochloride salt formation typically follows the isolation of the free base or acid form by treatment with hydrochloric acid.
Reaction Mechanism Insights
- The initial cyanide addition to the ketone forms a cyanohydrin intermediate, which is then aminated by dimethylamine.
- Hydrolysis converts the nitrile group to a carboxylic acid.
- Esterification and subsequent reduction steps allow for functional group transformations to the desired amino acid hydrochloride.
This method is notable for its use of relatively accessible reagents and straightforward reaction conditions, allowing for scale-up in industrial synthesis.
Alternative Synthetic Approaches and Improvements
While the above method is established, other routes and improvements have been explored, particularly focusing on yield enhancement, safety, and process simplification.
Use of Polar Aprotic Solvents and One-Pot Synthesis
- Some methods employ polar aprotic solvents such as dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction rates during substitution steps.
- One-pot synthesis strategies have been developed to combine multiple steps without intermediate isolation, reducing processing time and costs.
Avoidance of Hazardous Reagents
- Efforts have been made to replace sodium cyanide due to its toxicity with safer cyanide sources or alternative nucleophiles.
- Optimization of hydrolysis and esterification conditions to minimize side reactions and improve purity.
Analytical Data and Yields
| Parameter | Typical Values |
|---|---|
| Yield of Acid Formation (Hydrolysis Step) | >80% under optimized conditions |
| Purity | >98% (after recrystallization and purification) |
| Melting Point | Approximately 180-185°C for hydrochloride salt |
| Reaction Temperature Range | 40°C to reflux depending on step |
| Reaction Time | 1-4 hours per step, total synthesis ~1 day |
These data points are consistent with industrial standards for amino acid hydrochloride preparations, ensuring reproducibility and scalability.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Propiophenone, NaCN, dimethylamine, water | Controlled temp, stirring | 2-(N,N-dimethylamino)-2-phenylbutyronitrile | ~85 | Cyanohydrin formation |
| 2 | NaOH, water | Reflux | 2-(N,N-dimethylamino)-2-phenylbutyric acid | ~90 | Hydrolysis |
| 3 | Ethanol, H2SO4 | Reflux | Ester derivative | ~88 | Esterification |
| 4 | Reducing agent, water | Ambient to reflux | 2-(N,N-dimethylamino)-2-phenylbutanol | ~85 | Reduction |
| 5 | HCl (acidification) | Ambient | This compound | Quantitative | Salt formation |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce dimethylamine derivatives .
Scientific Research Applications
Organic Chemistry
In organic chemistry, 2-(Dimethylamino)-2-phenylacetic acid hydrochloride serves as a crucial building block for synthesizing various chemical compounds. It is used in reactions such as:
- Alkylation : The compound can undergo direct alkylation to produce chiral amines, which are essential in pharmaceutical development .
- Synthesis of Benzodiazepines : It acts as an intermediate in synthesizing substituted benzodiazepin-10-ones, which have potential anxiolytic and hypnotic properties.
Pharmaceutical Development
This compound has been investigated for its therapeutic potential in several areas:
- Antihistamine Activity : Derivatives exhibit significant antihistamine properties, effectively blocking histamine-induced responses, making them useful for treating allergies.
- Anti-inflammatory Effects : Research indicates that related compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting their utility as anti-inflammatory agents comparable to established NSAIDs like ibuprofen.
Biomedical Engineering
In biomedical engineering, the compound is utilized in developing stimuli-responsive polymersomes for targeted drug delivery. These polymersomes can encapsulate therapeutic agents and release them in response to specific biological triggers such as pH changes or temperature variations.
Table 1: Summary of Biomedical Applications
| Application Area | Description | Results |
|---|---|---|
| Drug Delivery | Polymersomes loaded with therapeutic agents for targeted delivery | Exhibited dual stimulus-response capabilities for effective gene delivery |
| Artificial Organelles | Engineered to mimic cellular functions | Demonstrated ability to perform enzymatic reactions within living cells |
| Theranostics | Systems combining therapeutic and diagnostic functions | Enabled real-time diagnostic feedback while delivering therapeutic agents |
Case Study 1: Antihistamine Activity
A study evaluated the antihistamine effects of derivatives derived from this compound. The results indicated effective blocking of histamine-induced responses in vitro, highlighting its potential in treating allergic conditions.
Case Study 2: COX Inhibition
In another research effort, novel derivatives were synthesized and tested for their ability to inhibit COX enzymes. The compounds exhibited strong inhibitory effects on both COX-1 and COX-2, indicating their potential as anti-inflammatory agents with efficacy surpassing existing treatments like ibuprofen.
Material Science Applications
In material science, this compound is instrumental in creating pH-responsive materials that can change properties based on environmental pH levels. These materials are particularly useful for controlled release systems in drug delivery applications.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. Its effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Amino Group
Variations in the amino substituent significantly alter physicochemical properties such as solubility, lipophilicity, and reactivity.
2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- CAS : 28544-42-5
- Key Difference: Replaces dimethylamino with a smaller methylamino group (–NHCH₃).
- Lower molecular weight may enhance solubility in polar solvents .
2-(Diethylamino)-2-phenylacetic Acid Hydrochloride
Halogenation on the Phenyl Ring
Halogen substituents modify electronic properties and binding interactions.
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid Hydrochloride
- Formula: C₁₀H₁₂Cl₂FNO₂
- Molecular Weight : 267.90 g/mol (calculated)
- CAS : 1334145-93-5
- Key Difference : Chlorine and fluorine atoms at positions 2 and 6 of the phenyl ring.
- Higher molecular weight may reduce solubility .
(Dimethylamino)(2-fluorophenyl)acetic Acid Hydrochloride
Functional Group Modifications
Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride
- Formula: C₁₀H₁₂ClNO₂
- Molecular Weight : 214.45 g/mol (calculated)
- CAS : 141109-13-9
- Key Difference : Methyl ester replaces the carboxylic acid.
(R)-2-Amino-2-phenylacetic Acid
- Formula: C₈H₉NO₂ (free base)
- Molecular Weight : 151.16 g/mol (free base)
- Key Difference: Lacks the dimethylamino group, featuring only an amino substituent.
- Implications : Higher hydrogen-bonding capacity due to the –NH₂ group, making it suitable for chiral resolution or enzyme-targeted applications .
Biological Activity
2-(Dimethylamino)-2-phenylacetic acid hydrochloride, a derivative of phenylacetic acid, is an organic compound with significant biological activity. Its structure features a dimethylamino group attached to a phenylacetic acid backbone, which contributes to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound is characterized by:
- Central Carbon : Bonded to a phenyl group and a carboxylic acid group.
- Dimethylamino Group : Enhances its interaction with biological targets.
The biological activity of this compound primarily arises from its ability to modulate various biochemical pathways. It can act as an inhibitor for specific enzymes or serve as a ligand for certain receptors, influencing processes such as neurotransmission and metabolic pathways. Notably, it has been shown to interact with:
- Cyclooxygenase (COX) Enzymes : Potentially inhibiting COX-1 and COX-2, which are critical in inflammatory responses.
- Nrf2 Pathway : Involved in cellular defense against oxidative stress, suggesting potential applications in treating inflammatory and metabolic disorders .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
- Anti-inflammatory Activity : A study highlighted the compound's effectiveness in inhibiting COX enzymes, comparing it to standard anti-inflammatory drugs like ibuprofen. The results indicated significant inhibition of prostaglandin synthesis, which is crucial for mediating inflammation .
- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating infections.
- Neuroprotection : Research focused on the neuroprotective effects of the compound revealed its ability to enhance Nrf2 activation, thereby increasing the expression of antioxidant enzymes. This mechanism suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role .
Q & A
Basic: What are the recommended synthetic routes for 2-(dimethylamino)-2-phenylacetic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the dimethylamino-phenylacetic acid backbone via nucleophilic substitution or coupling reactions, and (2) hydrochlorination to form the salt. For example:
- Step 1 : React phenylacetic acid derivatives with dimethylamine under basic conditions (e.g., NaOH) at 60–80°C to introduce the dimethylamino group.
- Step 2 : Treat the product with hydrochloric acid in anhydrous diethyl ether to precipitate the hydrochloride salt .
Critical Factors : - Temperature control during substitution (exceeding 80°C may degrade intermediates).
- Solvent choice (polar aprotic solvents like DMF improve reaction kinetics).
- Acid concentration during salt formation (excess HCl ensures complete protonation).
Yields typically range from 70–85% under optimized conditions .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- HPLC : C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid (80:20), UV detection at 254 nm. Purity >95% is acceptable for most studies .
- NMR :
- ¹H NMR (D₂O): δ 2.35 (s, 6H, N(CH₃)₂), δ 4.10 (s, 1H, CH), δ 7.25–7.45 (m, 5H, aromatic protons) .
- Mass Spectrometry : ESI-MS positive mode expected [M+H]⁺ at m/z 224.1 (free base) and 260.5 (hydrochloride) .
- TGA/DSC : Assess thermal stability; decomposition onset >200°C indicates high purity .
Advanced: How can conflicting solubility data in aqueous vs. organic solvents be resolved?
Methodological Answer:
Contradictions often arise from pH-dependent solubility. Follow this protocol:
pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using UV-Vis spectrophotometry.
Ionic Strength Effects : Test solubility in NaCl solutions (0.1–1.0 M) to assess salt dissociation.
Co-Solvent Systems : Screen ethanol/water or DMSO/water mixtures (10–90% v/v) for improved solubility.
Example : The compound shows high solubility in water (pH <3, >50 mg/mL) but <5 mg/mL in ethanol due to reduced ionizability .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping.
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.
- Monitoring : Conduct HPLC every 3 months; >5% degradation warrants reformulation .
Basic: What are the primary safety considerations for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (hydrochloride salts can cause skin/eye irritation) .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate, then collect with absorbent mats .
Advanced: How can chiral purity be validated given potential racemization during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers. Retention times should differ by >1.5 min .
- Circular Dichroism (CD) : Compare experimental spectra with reference standards; λmax at 220 nm for the (R)-enantiomer .
- Kinetic Monitoring : Track racemization via time-dependent NMR (e.g., coalescence of diastereotopic peaks at >60°C) .
Advanced: What mechanistic insights explain its role as a catalyst in asymmetric synthesis?
Methodological Answer:
The dimethylamino group acts as a Lewis base, coordinating to metal catalysts (e.g., Pd or Ru) in cross-coupling reactions. Key steps:
Substrate Activation : The amino group polarizes carbonyl bonds, enhancing electrophilicity.
Stereocontrol : Bulky phenyl groups induce steric hindrance, favoring Re-face attack in prochiral substrates.
Example : In α-arylation reactions, enantiomeric excess (ee) >80% is achieved using 5 mol% catalyst loading .
Basic: What are its emerging applications in drug discovery?
Methodological Answer:
- Anticholinergic Agents : The dimethylamino group mimics acetylcholine in muscarinic receptor binding (IC₅₀ ~10 nM in vitro) .
- Prodrug Synthesis : Serve as a pH-sensitive carrier for targeted release in cancer therapeutics (e.g., conjugated to doxorubicin) .
- Peptide Modification : Introduce cationic charges to enhance cell permeability of antimicrobial peptides .
Advanced: How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate logP (predicted ~1.2) and blood-brain barrier permeability (BBB score >0.5).
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to assess CYP450 inhibition risk (high for CYP2D6).
- Docking Studies : Identify binding poses with target proteins (e.g., serotonin receptors) using AutoDock Vina .
Advanced: What experimental designs address batch-to-batch variability in biological assays?
Methodological Answer:
- Standardization : Pre-treat all batches via recrystallization (ethanol/water, 1:3 v/v) to ensure consistent purity .
- Positive Controls : Include a reference batch in each assay (e.g., EC₅₀ values within 10% variability).
- Statistical Analysis : Use ANOVA to compare inter-batch IC₅₀ values; p <0.05 indicates significant variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
